(4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-yl)boronic acid
Overview
Description
(4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-yl)boronic acid is a boronic acid derivative with a unique structure that includes a tetrahydrothieno[3,2-c]pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under controlled conditions, followed by borylation reactions using reagents such as bis(pinacolato)diboron in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced under specific conditions to modify the thieno[3,2-c]pyridine ring.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Modified thieno[3,2-c]pyridine derivatives.
Substitution: Various biaryl compounds through Suzuki-Miyaura coupling.
Scientific Research Applications
Chemistry
In organic synthesis, (4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its ability to undergo cross-coupling reactions makes it valuable for constructing biaryl compounds and other complex structures .
Biology and Medicine
Its unique structure allows for the exploration of new drug candidates with potential therapeutic effects .
Industry
In the material science industry, this compound can be used in the synthesis of advanced materials with specific properties, such as conductive polymers and other functional materials .
Mechanism of Action
The mechanism of action of (4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-yl)boronic acid in biological systems involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biochemical applications . The thieno[3,2-c]pyridine ring can interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Prasugrel: A thienopyridine derivative used as an antiplatelet agent.
Clopidogrel: Another thienopyridine derivative with antiplatelet activity.
Uniqueness
Its ability to undergo cross-coupling reactions and form reversible covalent bonds with biological targets sets it apart from other similar compounds .
Properties
IUPAC Name |
4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-ylboronic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO2S/c10-8(11)7-3-5-4-9-2-1-6(5)12-7/h3,9-11H,1-2,4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTASGWAMAQUPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(S1)CCNC2)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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